

Application Notes: Scabioside C as a Reference Standard in Phytochemical Analysis

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Compound of Interest

Compound Name: Scabioside C

Cat. No.: B15596231

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Introduction

Scabioside C is a triterpenoid saponin, a class of bioactive molecules naturally occurring in various plant species.^[1] It is predominantly found in plants from the Scabiosa genus, as well as in *Patrinia scabiosaefolia* and *Leontice eversmannii*.^{[1][2]} As a phytochemical reference standard, **Scabioside C** is essential for the accurate qualitative and quantitative analysis of herbal extracts, traditional medicine formulations, and other botanical materials.^{[2][3]} Its use ensures the identity, purity, and potency of products containing this compound. The pharmacological interest in **Scabioside C**, which includes potential anti-inflammatory, antimicrobial, and antitumor activities, further necessitates precise and validated analytical methods for its quantification.^[1]

Chemical and Physical Properties

A highly purified and well-characterized reference standard is the cornerstone of reliable phytochemical analysis. The key properties of **Scabioside C** are summarized below.

Property	Value	Reference
CAS Number	17233-22-6	[1][2][4][5]
Molecular Formula	C ₄₁ H ₆₆ O ₁₃	[1][2][6]
Molecular Weight	766.97 g/mol	[1]
Synonyms	Leontoside B, Hederagenin 3-O-(O-Beta-D-Glucopyranosyl-(1->4)-Alpha-L-Arabinopyranoside)	[2][7]
Botanical Source	Patrinia scabiosaefolia, Leontice eversmannii, Pulsatilla chinensis (Bunge) Regel	[2][7]
Purity	Typically ≥95% (HPLC)	[2][6]
Appearance	Solid	[4]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[4]
Storage	Store at -20°C in a sealed, cool, and dry condition.	[5][6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Scabioside C using UPLC-Q-TOF/MS

This protocol details the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for the identification and quantification of **Scabioside C** in a plant matrix. This method offers high sensitivity, selectivity, and accuracy.[8][9][10]

1. Preparation of Standard Solutions

- **Stock Solution (1 mg/mL):** Accurately weigh 1.0 mg of **Scabioside C** reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from *Patrinia scabiosaefolia* roots)

- **Grinding:** Dry the plant material (roots) at 40°C until constant weight and grind into a fine powder (60-80 mesh).
- **Extraction:** Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% methanol.
- **Ultrasonic Extraction:** Perform ultrasonic-assisted extraction for 45 minutes at room temperature.
- **Centrifugation & Filtration:** Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.

3. Instrumental Analysis: UPLC-Q-TOF/MS Parameters

The following table outlines the instrumental conditions for the analysis.

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	2 μ L
MS System	Waters Q-TOF Premier or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	2.8 kV
Sampling Cone	35 V
Source Temperature	120°C
Desolvation Temp.	350°C
Desolvation Gas Flow	600 L/hr
Mass Range	m/z 100-1500
Collision Energy	6 eV (low energy), 20-40 eV ramp (high energy) for MS/MS

4. Data Analysis and Quantification

- Identification: Identify the **Scabioside C** peak in the sample chromatogram by comparing its retention time and mass-to-charge ratio (m/z) with the reference standard. The expected [M-

$\text{H}]^-$ ion for **Scabioside C** is m/z 765.45.

- Calibration Curve: Inject the working standard solutions and plot a calibration curve of peak area versus concentration.
- Quantification: Calculate the concentration of **Scabioside C** in the prepared sample extract using the linear regression equation derived from the calibration curve. The final content in the original plant material is expressed as mg/g of dry weight.

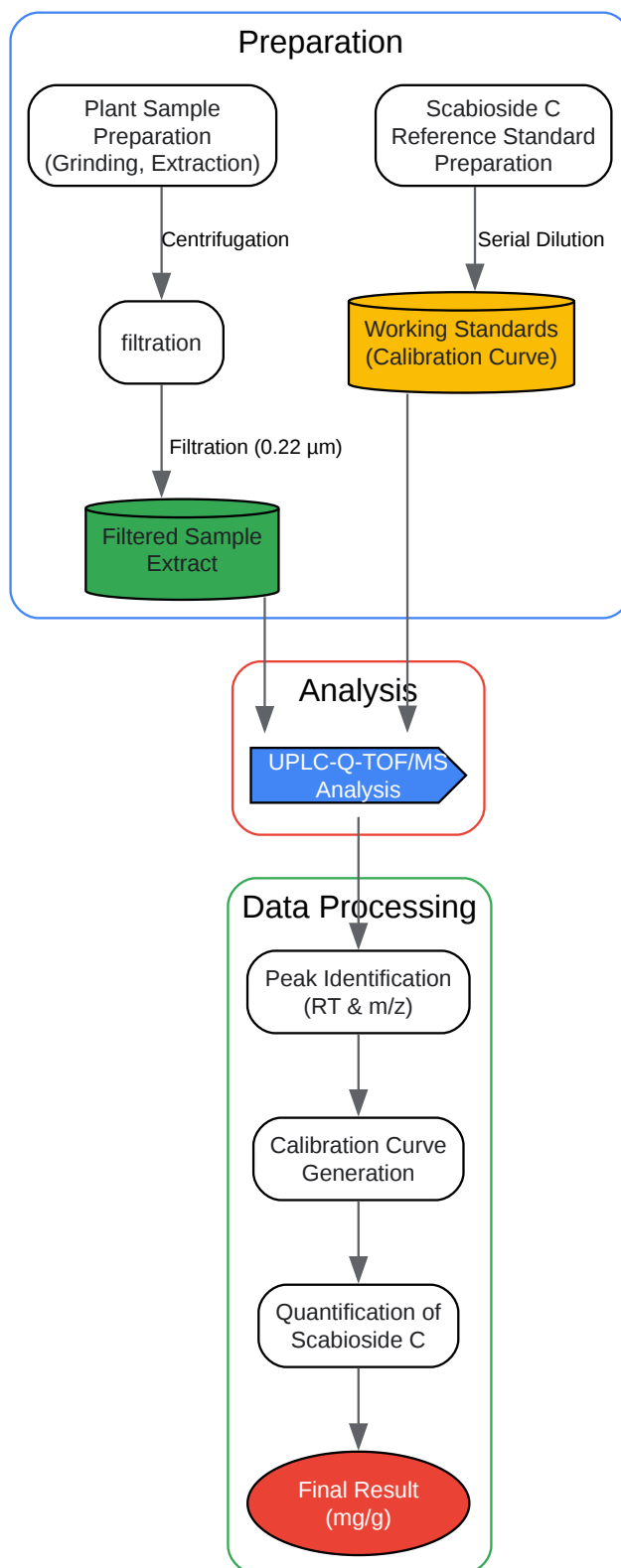
Sample Calibration Data for **Scabioside C**

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1.0	15,230
5.0	76,100
10.0	151,950
25.0	380,500
50.0	759,800
100.0	1,525,100
Linearity (R^2)	0.9998

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of **Scabioside C** in a plant sample using a reference standard.

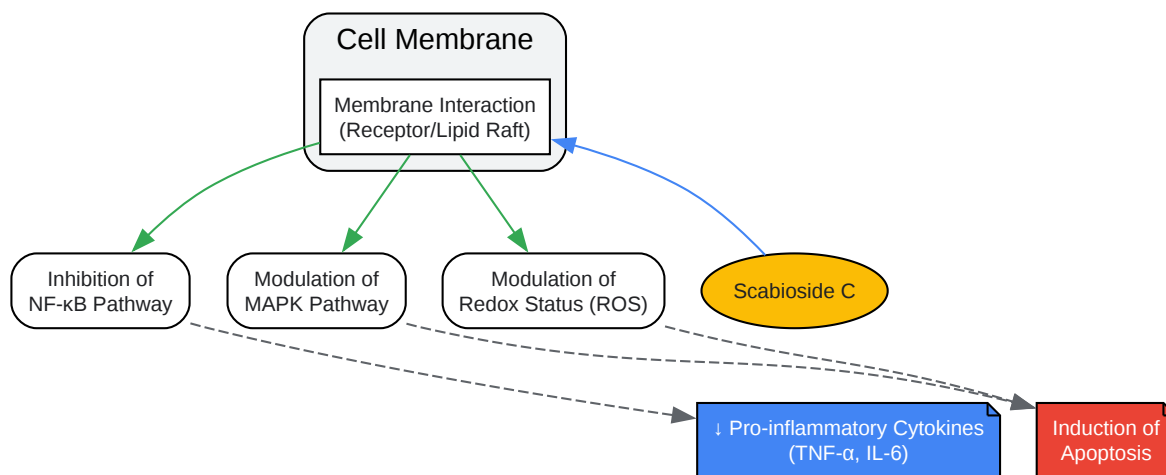


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Workflow for quantitative analysis of **Scabioside C**.

Conceptual Signaling Pathway

Scabioside C, as a saponin, is known to interact with cell membranes, which can modulate various intracellular signaling pathways related to its pharmacological effects, such as anti-inflammatory and antitumor activities.[1] The diagram below presents a conceptual model of this interaction.



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Conceptual model of **Scabioside C**'s mechanism of action.

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